![molecular formula C14H11F3O2 B2607028 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol CAS No. 1549364-60-4](/img/structure/B2607028.png)
2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol
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Description
2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol is a compound with the molecular weight of 268.24 . Its IUPAC name is 3-methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-ol .
Synthesis Analysis
The synthesis of compounds similar to 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, such as trifluoromethylpyridines, has been discussed in various studies . The synthesis generally involves the introduction of trifluoromethyl groups within the structures of other molecules .Molecular Structure Analysis
The InChI code for 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol is 1S/C14H11F3O2/c1-19-12-7-3-6-11(13(12)18)9-4-2-5-10(8-9)14(15,16)17/h2-8,18H,1H3 .Physical And Chemical Properties Analysis
2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol is a solid at room temperature .Scientific Research Applications
Molecular Structure and Spectroscopy
Research has delved into the molecular structure and spectroscopic data of related compounds, utilizing density functional theory (DFT) calculations to optimize geometry and analyze vibrational spectra. Such studies provide insights into bond lengths, angles, and intramolecular charge transfers, which are crucial for understanding the chemical and physical properties of fluoro-functionalized phenols (Viji et al., 2020).
Quantum Chemical Calculations
Quantum chemical approaches have been applied to understand the electronic structure, including HOMO-LUMO analysis and natural bond orbital (NBO) analysis. These calculations help in predicting the reactivity and stability of such compounds, contributing to their potential applications in various fields, such as material science and pharmacology (Ashfaq et al., 2022).
Non-Linear Optical (NLO) Materials
The study of fluoro-functionalized imines, including 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol derivatives, has shown promising applications as non-linear optical materials. The research on these compounds reveals their potential in NLO applications due to their significant hyperpolarizability and intramolecular charge transfer interactions, which are essential characteristics for materials used in optical switching and computing (Ashfaq et al., 2022).
Chemosensors
Specific derivatives of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol have been investigated for their application as chemosensors. These studies demonstrate the ability of such compounds to selectively detect metal ions, such as Zn(II) and Cd(II), through fluorescence signaling. This property is highly valuable in environmental monitoring and bioimaging, indicating the versatility of these compounds in analytical chemistry (Purkait et al., 2018).
properties
IUPAC Name |
2-methoxy-6-[3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-12-7-3-6-11(13(12)18)9-4-2-5-10(8-9)14(15,16)17/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJCVZMYHYIPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol |
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